![molecular formula C10H8F3NO5 B11819648 [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)
[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, hydroxy, and trifluoroacetate groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-2-(3,5-dihydroxyphenyl)acetic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-amino-2-(3,5-dihydroxyphenyl)acetic acid and trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: The reaction is typically conducted at room temperature.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and amides.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Analytical Chemistry: Used as a reagent in the detection and quantification of specific functional groups.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Research: Studied for its interactions with proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Pharmacology: Studied for its effects on cellular pathways and molecular targets.
Industry:
Material Science: Used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Agriculture: Potential use as a growth regulator or pesticide due to its bioactive properties.
作用機序
The mechanism of action of [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular pathways. The presence of trifluoroacetate enhances its binding affinity and stability, making it a potent inhibitor.
類似化合物との比較
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid: Lacks the trifluoroacetate group, resulting in different reactivity and applications.
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid: Similar structure but different positioning of hydroxy groups, leading to variations in chemical behavior.
2-Amino-2-(3,5-dihydroxyphenyl)acetyl chloride: Contains a reactive acyl chloride group, making it useful in acylation reactions.
Uniqueness: The presence of the trifluoroacetate group in [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate imparts unique properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring high specificity and potency.
特性
分子式 |
C10H8F3NO5 |
|---|---|
分子量 |
279.17 g/mol |
IUPAC名 |
[2-amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H8F3NO5/c11-10(12,13)9(18)19-8(17)7(14)4-1-5(15)3-6(16)2-4/h1-3,7,15-16H,14H2 |
InChIキー |
PDIHYSNHMHDJDE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)OC(=O)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


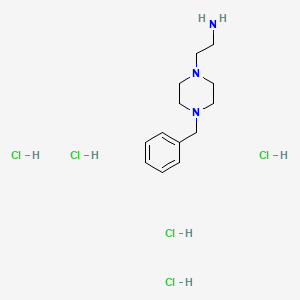
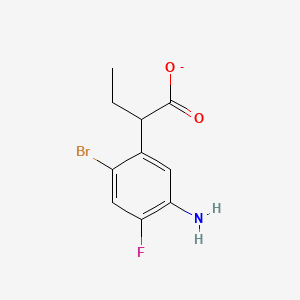

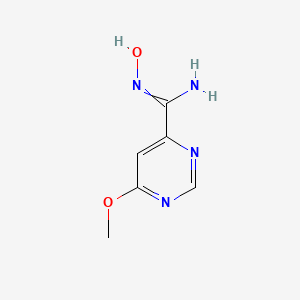
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)

![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)

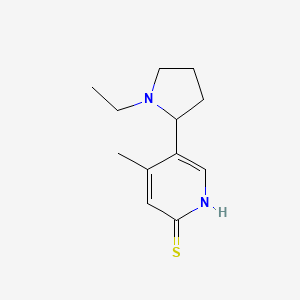
![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)


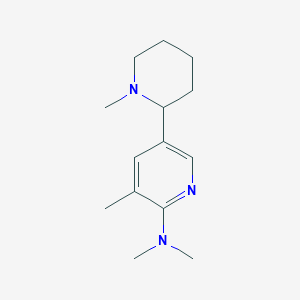
![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)
